N-Methylbromazepam
Description
N-Methylbromazepam is a benzodiazepine (BZD) derivative characterized by an N-methyl substitution at the 1-position of the diazepine ring and a bromine atom at the 2'-position of the phenyl ring. Benzodiazepines generally act as positive allosteric modulators of GABAA receptors, exerting anxiolytic, sedative, and muscle-relaxant effects . The N-methyl group in this compound likely enhances lipophilicity compared to non-methylated analogs, influencing pharmacokinetics such as absorption and metabolism .
Properties
CAS No. |
1812-33-5 |
|---|---|
Molecular Formula |
C15H12BrN3O |
Molecular Weight |
330.18 g/mol |
IUPAC Name |
7-bromo-1-methyl-5-pyridin-2-yl-3H-1,4-benzodiazepin-2-one |
InChI |
InChI=1S/C15H12BrN3O/c1-19-13-6-5-10(16)8-11(13)15(18-9-14(19)20)12-4-2-3-7-17-12/h2-8H,9H2,1H3 |
InChI Key |
GIBKFDFZIZIKGJ-UHFFFAOYSA-N |
SMILES |
CN1C(=O)CN=C(C2=C1C=CC(=C2)Br)C3=CC=CC=N3 |
Canonical SMILES |
CN1C(=O)CN=C(C2=C1C=CC(=C2)Br)C3=CC=CC=N3 |
Other CAS No. |
1812-33-5 |
Synonyms |
N-methylbromazepam |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural Comparison of Selected Benzodiazepines
| Compound | 1-Position | 2'-Position (Phenyl) | 7-Position | Key Features |
|---|---|---|---|---|
| This compound | N-CH3 | Br | - | High lipophilicity |
| Bromazepam | H | Br | - | Parent compound, no methylation |
| Methylclonazepam | N-CH3 | Cl | NO2 | Structural analog with Cl/NO2 |
| Clonazepam | H | Cl | NO2 | Anticonvulsant, controlled substance |
| Nitrazepam | H | - | NO2 | Sedative, long half-life |
Physicochemical and Pharmacokinetic Properties
Lipophilicity (Log P)
The N-methyl group increases lipophilicity, as seen in methylclonazepam (Log P ~2.8) compared to clonazepam (Log P ~2.5) . This compound is expected to have a higher Log P than bromazepam (Log P 2.5), enhancing blood-brain barrier penetration .
Metabolic Stability
For example, nordazepam (a non-methylated metabolite of diazepam) is metabolized faster than its methylated counterparts .
Pharmacological and Toxicological Considerations
Receptor Binding and Potency
The absence of a nitro group in this compound may result in lower potency compared to nitrazepam or clonazepam, where the nitro group enhances GABAA receptor affinity . However, the bromine atom at 2' may compensate by contributing to hydrophobic interactions .
Toxicity Profile
- Impurities: Methylated BZDs like methylclonazepam are associated with impurities such as 5-chloro-2-(methylamino)benzophenone, which may arise during synthesis .
- Methemoglobinemia Risk : While nitro-containing BZDs (e.g., nitrazepam) are linked to rare cases of methemoglobinemia, this risk is unlikely in this compound due to the absence of a nitro group .
Analytical Detection
Spectrophotometric assays for BZDs require N-1 alkylation for reactivity with reagents like DNB/TEAH. This compound’s methyl group enables such reactions, unlike non-methylated BZDs (e.g., nordazepam) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
